

The chemical structure and properties of Cobalt Porphyrin-Phospholipid.

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Compound of Interest

Compound Name: CoPoP

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An In-depth Technical Guide to Cobalt Porphyrin-Phospholipid (**CoPoP**)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt Porphyrin-Phospholipid (**CoPoP**) is a specialized metallo-porphyrin-lipid conjugate that has emerged as a powerful tool in bioconjugation and advanced drug delivery systems. Its unique chemical structure allows for the stable and specific anchoring of polyhistidine-tagged (His-tagged) proteins, peptides, and other molecules directly within the hydrophobic core of a lipid bilayer. This interaction, which involves a cobalt oxidation state transition from Co(II) to Co(III), is remarkably stable in physiological conditions, overcoming a significant hurdle faced by traditional surface-chelation methods like Nickel-NTA. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of **CoPoP**, along with detailed experimental protocols for its use and characterization.

Chemical Structure and Core Properties

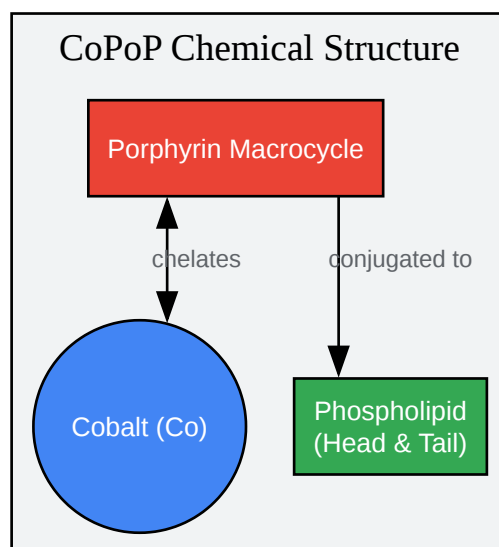
Cobalt Porphyrin-Phospholipid is an amphiphilic molecule consisting of a porphyrin ring with a chelated cobalt ion, covalently linked to a phospholipid backbone.^{[1][2]} The porphyrin serves as the hydrophobic anchor that integrates into the lipid bilayer, while the phospholipid portion ensures its compatibility and assembly with other lipids into structures like liposomes. The molecular formula for a representative **CoPoP** is C₅₇H₈₀CoN₅O₉P.^[3]

The defining property of **CoPoP** is its ability to bind His-tagged molecules with high avidity and stability.^[4] Unlike surface-oriented chelation lipids (e.g., Ni-NTA), the binding site—the cobalt ion—is located within the sheltered hydrophobic environment of the lipid bilayer.^{[1][5]}

Mechanism of His-Tag Binding: The binding process is a unique paradigm in bioconjugation:

- Insertion: The polyhistidine tag of a protein or peptide spontaneously inserts into the hydrophobic membrane phase of a **CoPoP**-containing bilayer.^[5]
- Coordination: The nitrogenous imidazole groups of the histidine residues coordinate with the cobalt ion.^{[1][6]}
- Oxidation & Irreversible Binding: This coordination is accompanied by a transition of the cobalt ion from Co(II) to Co(III).^{[1][4]} This oxidative change results in an essentially irreversible attachment that is stable even in the presence of high concentrations of competing imidazole or in serum.^{[1][4][6]}

This robust, non-covalent conjugation method allows for the simple "post-functionalization" of pre-formed, cargo-loaded liposomes without compromising their integrity.^[1]



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Caption: Core components of the Cobalt Porphyrin-Phospholipid molecule.

Physicochemical Properties & Data

CoPoP is typically incorporated as a component (e.g., 1-10 mol%) into a larger lipid formulation, such as liposomes or lipid nanoparticles (LNPs), along with other phospholipids (e.g., DSPC, cholesterol). The properties of the final nanoparticle are critical for its in vivo performance.

Property	Typical Value / Range	Method of Measurement	Significance	Reference(s)
Hydrodynamic Diameter	50 - 120 nm	Dynamic Light Scattering (DLS)	Influences circulation time, biodistribution, and cellular uptake (EPR effect).	[7][8]
Polydispersity Index (PDI)	< 0.2 (typically < 0.1)	Dynamic Light Scattering (DLS)	Indicates the homogeneity of the nanoparticle population; lower values are desirable for reproducibility.	[7]
Zeta Potential	-10 to +10 mV (Near-neutral)	Laser Doppler Velocimetry	Affects colloidal stability and interaction with blood components. Near-neutral charge can reduce opsonization.	[9]
Binding Capacity	~750 peptides / 100 nm liposome	Fluorescence Resonance Energy Transfer (FRET)	Defines the density of ligands or antigens that can be displayed on the nanoparticle surface.	[6]
Binding Kinetics (t _{1/2})	Minutes (Peptides)	FRET Quenching Assay	Demonstrates the rapid and efficient nature of the self-	[6]

assembling
functionalization
process.

Serum Stability

High (Minimal
dissociation)

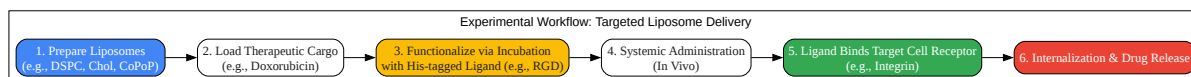
Gel Filtration /
FRET in Serum

Critical for in vivo
applications,
ensuring the
targeting ligand [1][5]
or antigen
remains
attached.

Key Applications

The stability and ease of use of **CoPoP** have made it a versatile platform for various biomedical applications.

- Targeted Drug Delivery: By anchoring His-tagged targeting ligands (e.g., RGD peptides, antibodies), **CoPoP** liposomes loaded with therapeutic cargo can be directed to specific tissues or cell types, such as tumors.[1]
- Vaccine Development: **CoPoP** liposomes serve as a potent vaccine adjuvant platform.[3] His-tagged antigens (e.g., from HIV or malaria parasites) can be stably displayed on the liposome surface, mimicking a pathogen and enhancing antigen presentation to immune cells, leading to robust antibody generation.[5][6][10]
- Immunotherapy: The particle-forming nature of **CoPoP**-antigen complexes enhances uptake by antigen-presenting cells like macrophages, a crucial step in initiating an adaptive immune response.[5][11]



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Caption: A typical experimental workflow for targeted drug delivery using **CoPoP**.

Experimental Protocols

Protocol 1: Preparation of CoPoP-Functionalized Liposomes

This protocol describes the preparation of ~100 nm liposomes incorporating **CoPoP**, followed by functionalization with a His-tagged peptide.

Materials:

- Main lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol (Chol)
- Functional lipid: Cobalt Porphyrin-Phospholipid (**CoPoP**)
- Solvent: Chloroform or a chloroform/methanol mixture
- Buffer: Phosphate-buffered saline (PBS), pH 7.4
- His-tagged peptide/protein of interest (e.g., FAM-labeled RGD-His)
- Mini-extruder set with 100 nm polycarbonate membranes

Methodology:

- Lipid Film Hydration: a. In a round-bottom flask, dissolve DSPC, Cholesterol, and **CoPoP** in chloroform at a desired molar ratio (e.g., 55:40:5). b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. c. Further dry the film under high vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC). This results in a suspension of multilamellar vesicles (MLVs).
- Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane, pre-heated to 65°C. b. Load the MLV suspension into one of the extruder's syringes. c. Pass the

suspension back and forth through the membrane 11-21 times. This process yields a translucent suspension of unilamellar vesicles (LUVs) with a defined size.[12]

- Characterization: a. Size & PDI: Dilute a sample of the liposome suspension in PBS and measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[12] b. Concentration: The phospholipid concentration can be determined using a phosphate assay (e.g., Bartlett assay).
- His-Tag Functionalization: a. Simply incubate the pre-formed **CoPoP** liposomes with an aqueous solution of the His-tagged peptide/protein at room temperature for 30-60 minutes. [1] b. The binding can be confirmed using a FRET assay if the peptide is fluorescently labeled (e.g., FAM), as the porphyrin quenches the fluorophore upon binding.[6]

Protocol 2: His-Tag Binding Verification via FRET Assay

This protocol verifies the stable binding of a fluorescently labeled His-tagged peptide to **CoPoP** liposomes.

Materials:

- **CoPoP** liposomes (prepared as above)
- Control liposomes (without **CoPoP**)
- FAM-labeled His-tagged peptide
- Fluorometer or plate reader

Methodology:

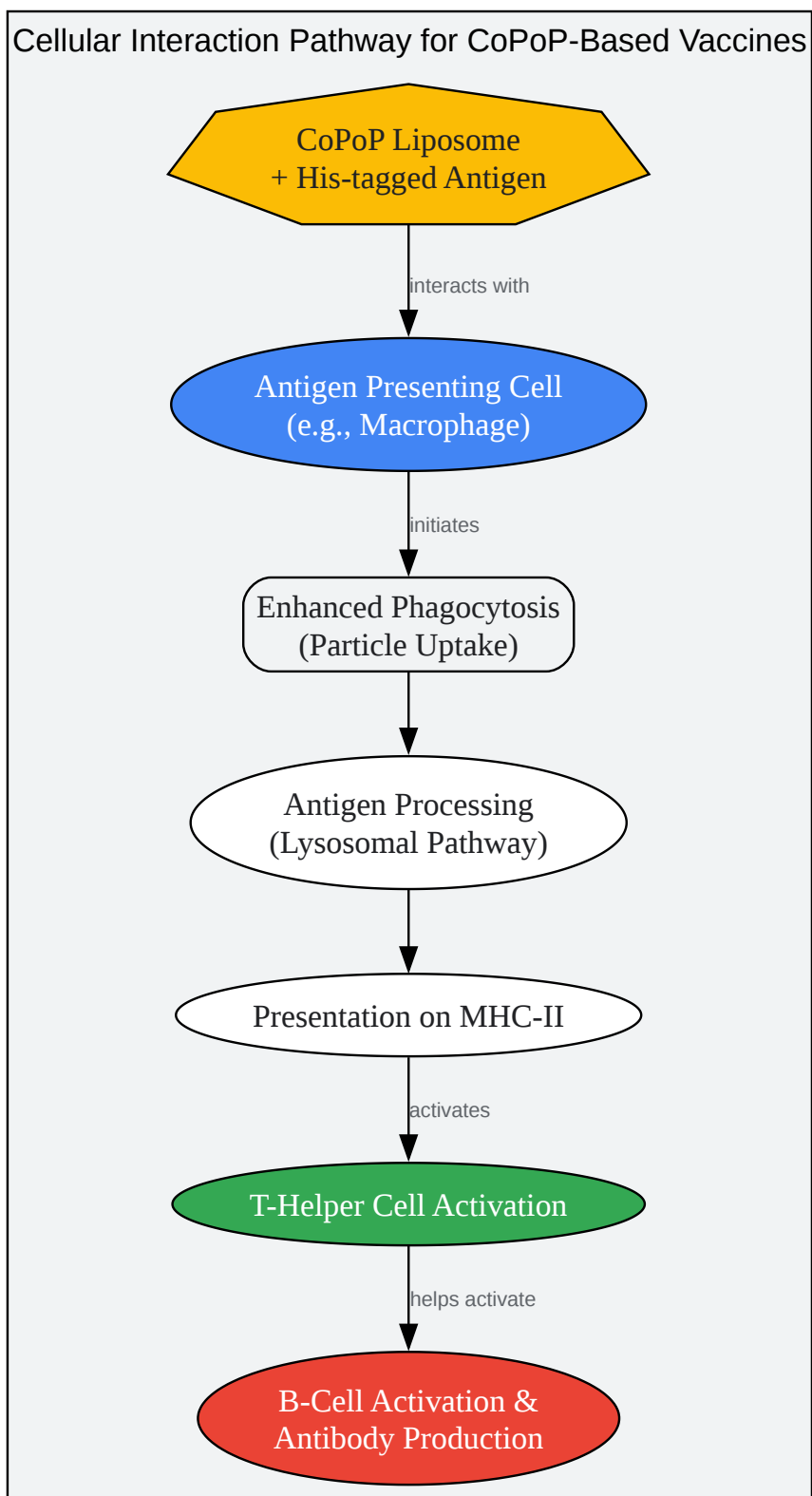
- Add a fixed concentration of the FAM-labeled peptide to wells of a 96-well plate.
- Add increasing concentrations of the **CoPoP** liposome suspension to the wells.
- As a control, add identical concentrations of control liposomes (lacking **CoPoP**) to a separate set of wells.
- Incubate for 30 minutes at room temperature.

- Measure the fluorescence intensity of FAM (Excitation: ~490 nm, Emission: ~520 nm).
- Expected Result: A significant, concentration-dependent decrease in FAM fluorescence (quenching) will be observed only in the presence of **CoPoP** liposomes, indicating close proximity between the FAM-peptide and the porphyrin due to stable binding.[6]

Signaling Pathways and Cellular Interactions

CoPoP itself is not known to be a signaling molecule. Its primary role is to facilitate the stable presentation of other molecules (antigens, ligands) on a nanoparticle surface. The downstream biological effects are therefore dictated by the nature of the attached molecule.

In vaccine applications, the key cellular interaction is with Antigen-Presenting Cells (APCs), such as macrophages and dendritic cells.



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Caption: Cellular uptake and antigen presentation pathway for **CoPoP** vaccines.

The particle nature of the **CoPoP**-antigen complex significantly enhances its uptake by APCs compared to soluble antigens.[5][11] Following internalization, the antigen is processed and its epitopes are presented on MHC class II molecules, leading to the activation of T-helper cells and subsequent B-cell stimulation for a potent, targeted antibody response.[6]

Conclusion

Cobalt Porphyrin-Phospholipid represents a significant advancement in the field of bioconjugation for nanomedicine. Its ability to form a stable, protected, and highly specific bond with polyhistidine-tagged molecules provides a simple and robust method for functionalizing lipid-based nanoparticles. This technology enables the rational design of targeted drug delivery vehicles and next-generation vaccine platforms with enhanced efficacy and stability, holding considerable promise for future therapeutic and prophylactic applications.

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